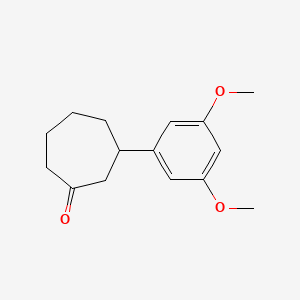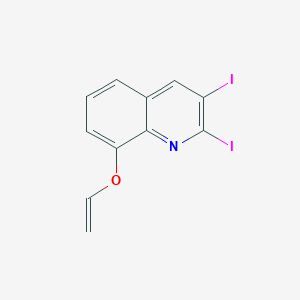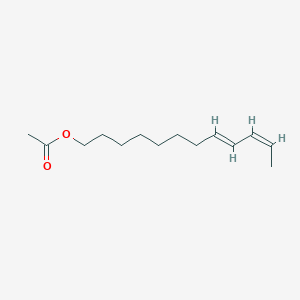
8E,10Z-Dodecadienyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8E,10Z-Dodecadienyl acetate is a carboxylic ester with the molecular formula C14H24O2. It is known for its role as a pheromone component in various insect species, particularly in moths. The compound is characterized by its two double bonds in the 8th and 10th positions of the dodecadienyl chain, with the E and Z configurations respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8E,10Z-Dodecadienyl acetate typically involves the following steps:
Formation of the dodecadienyl chain: This can be achieved through a series of Wittig reactions or by using Grignard reagents to form the desired carbon chain with the correct double bond configurations.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
8E,10Z-Dodecadienyl acetate undergoes various chemical reactions, including:
Oxidation: The double bonds can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate group.
Major Products
Epoxides: Formed from the oxidation of the double bonds.
Diols: Formed from the dihydroxylation of the double bonds.
Alcohols: Formed from the reduction of the ester group.
Scientific Research Applications
8E,10Z-Dodecadienyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Serves as a pheromone in insect behavior studies, particularly in moths.
Medicine: Investigated for its potential use in pest control, reducing the need for harmful pesticides.
Industry: Used in the formulation of pheromone traps for monitoring and controlling insect populations
Mechanism of Action
The mechanism of action of 8E,10Z-Dodecadienyl acetate primarily involves its role as a pheromone. It binds to specific receptors on the antennae of insects, triggering a behavioral response such as attraction or mating. The molecular targets are typically olfactory receptors that are highly sensitive to the compound’s structure and configuration .
Comparison with Similar Compounds
Similar Compounds
(E,E)-8,10-Dodecadienyl acetate: Similar in structure but with both double bonds in the E configuration.
(Z,Z)-8,10-Dodecadienyl acetate: Both double bonds in the Z configuration.
(E,Z)-8,10-Dodecadienyl acetate: Similar but with the opposite configuration of double bonds.
Uniqueness
8E,10Z-Dodecadienyl acetate is unique due to its specific E and Z configurations, which make it highly effective as a pheromone for certain insect species. This specificity allows for targeted pest control applications, reducing the impact on non-target species .
Properties
Molecular Formula |
C14H24O2 |
|---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
[(8E,10Z)-dodeca-8,10-dienyl] acetate |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-6H,7-13H2,1-2H3/b4-3-,6-5+ |
InChI Key |
NTKDSWPSEFZZOZ-DNVGVPOPSA-N |
Isomeric SMILES |
C/C=C\C=C\CCCCCCCOC(=O)C |
Canonical SMILES |
CC=CC=CCCCCCCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


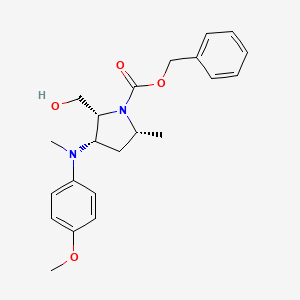
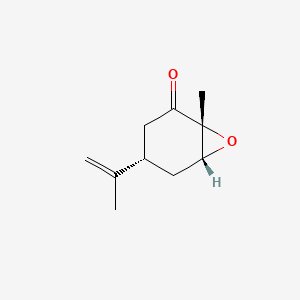

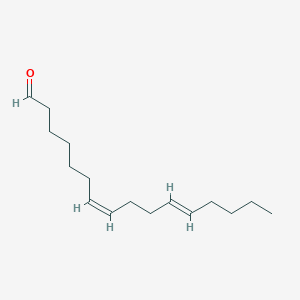
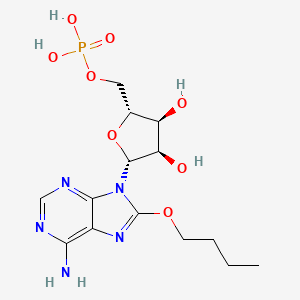

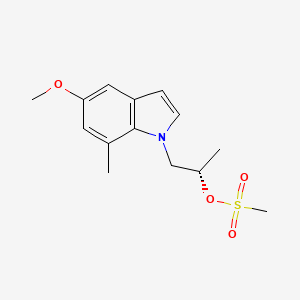
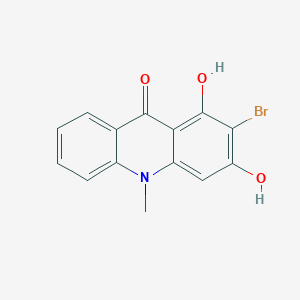
![Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B12934014.png)
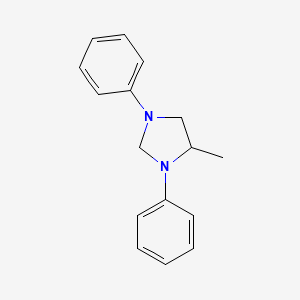
![4-(7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)-1-(4-oxohex-5-yn-1-yl)pyridin-1-ium chloride](/img/structure/B12934025.png)
![4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid](/img/structure/B12934028.png)
